Thieno[2,3-c]pyridine-3-carboxylic acid
Overview
Description
Thieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that is part of a broader class of thienopyridines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The thieno[2,3-c]pyridine scaffold is a key structural motif in various pharmacologically active molecules, particularly those with anti-proliferative properties against cancer cell lines.
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives has been explored extensively. For instance, novel thieno[2,3-b]pyridines with anti-proliferative activity were synthesized by appending a propyl-aryl group at C-5 on 2-amino-3-carboxamido-thieno[2,3-b]pyridine, resulting in compounds with potent biological activity . Another study described a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, expanding the synthesis to various substituted thieno[2,3-d]pyrimidine derivatives . Additionally, N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters with antianaphylactic activity were synthesized from 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids .
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized using various spectroscopic techniques. For example, the thieno[2,3-b]pyridine ring system in one compound was found to be essentially planar, with amino and carbonyl groups nearly coplanar with the heterocyclic ring system . This planarity is often crucial for the biological activity of these molecules as it can influence their ability to interact with biological targets.
Chemical Reactions Analysis
Thieno[2,3-b]pyridine derivatives undergo various chemical reactions that are useful in medicinal chemistry. For instance, the interaction of certain thieno[2,3-b]pyridine derivatives with alpha-mercapto acids led to the synthesis of novel thiazine derivatives with inhibitory activity against cancer cell lines . Moreover, thieno[2,3-b]pyridines were used as intermediates for the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and other heterocyclic systems [3, 7].
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyridine derivatives are closely related to their molecular structure. The planarity of the thieno[2,3-b]pyridine ring system contributes to the stability of these compounds and their ability to form hydrogen bonds, which can be crucial for their biological activity . The introduction of various substituents on the thieno[2,3-b]pyridine core can significantly alter the physical properties, such as solubility and melting point, as well as the chemical reactivity, enabling the fine-tuning of these molecules for specific applications.
Scientific Research Applications
1. GRK2 Inhibitors
- Application Summary : Thieno[2,3-c]pyridine derivatives are used as ATP-mimetic kinase inhibitors. They are used in the development of inhibitors for G protein-coupled receptor kinase 2 (GRK2), a protein that regulates cellular responses to hormones and neurotransmitters .
- Methods of Application : The synthesis of these inhibitors involves the preparation of a diverse collection of simple thieno[2,3-c]pyridine derivatives. These serve as starting points for future drug discovery programs .
- Results or Outcomes : A hit compound bearing the thieno[2,3-c]pyridine moiety was identified. Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .
2. Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics
- Application Summary : Thieno[3,2-c]pyridine derivatives are used as blood-platelet aggregation inhibiting agents and antithrombotics .
- Methods of Application : The preparation process of these derivatives involves the synthesis of new thieno[3,2-c]pyridine derivatives .
- Results or Outcomes : The new thieno[3,2-c]pyridine derivatives have been found to be effective as blood-platelet aggregation inhibiting agents and antithrombotics .
3. Organic Electronic Devices
- Application Summary : Thieno[3,2-c]pyridine derivatives have limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .
- Methods of Application : The application of these derivatives in organic electronic devices involves the process of vapor evaporation .
- Results or Outcomes : The limited solubility of these compounds in common organic solvents makes them suitable for use in organic electronic devices .
Future Directions
properties
IUPAC Name |
thieno[2,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLBRSUDBAIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-c]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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